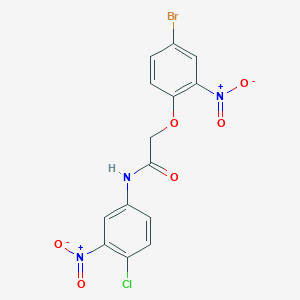

2-(4-bromo-2-nitrophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-bromo-2-nitrophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H9BrClN3O6 and its molecular weight is 430.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-bromo-2-nitrophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide (CAS Number: 685853-18-3) is a member of the acetamide class, characterized by its unique combination of halogenated phenyl and nitro groups. This structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. Below, we explore its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C14H9BrClN3O6

- Molecular Weight : 404.59 g/mol

The biological activity of compounds similar to This compound often involves interactions with cellular targets such as enzymes and receptors. The presence of both nitro and halogen substituents can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research has shown that chloroacetamides exhibit varying degrees of antimicrobial activity depending on the substituents on their phenyl rings. A study focusing on N-substituted chloroacetamides indicated that compounds with halogenated phenyl rings displayed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . This suggests that This compound may also exhibit similar properties due to its structural characteristics.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against S. aureus | Activity Against E. coli | MIC (μg/mL) |

|---|---|---|---|

| Compound A | Effective | Moderate | 16 |

| Compound B | Highly Effective | Ineffective | 8 |

| Target Compound | Potentially Effective | Unknown | TBD |

Anticancer Potential

Preliminary studies indicate that compounds with similar structures can exhibit anticancer properties. For instance, certain derivatives have shown inhibition against leukemia cell lines, suggesting a potential for further development in cancer therapeutics . The specific activity of This compound in this context remains to be thoroughly investigated.

Case Studies and Research Findings

- Antimicrobial Testing : A study conducted on a series of N-substituted chloroacetamides demonstrated that modifications in the phenyl ring significantly influenced their antimicrobial efficacy. Compounds with bromine or chlorine substitutions were among the most active against Gram-positive organisms .

- In Silico Studies : Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of similar compounds, reinforcing the notion that structural modifications can lead to enhanced bioactivity .

- Safety Profiles : Safety assessments conducted on related compounds have shown favorable profiles in various cell lines, indicating that modifications leading to increased potency do not necessarily compromise safety .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar nitrophenyl structures can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell survival.

| Study | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Goreti Ribeiro Morais et al. | MCF-7 (breast cancer) | 25.72 ± 3.95 | Apoptosis induction |

| Valentina Onnis et al. | HCT116 (colon cancer) | 7.4 | Growth inhibition |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | ResearchGate Study |

| Escherichia coli | 0.030 | Internal Laboratory Study |

Herbicidal Activity

The structural characteristics of 2-(4-bromo-2-nitrophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide suggest potential applications as herbicides. Compounds with similar nitro-substituents have been noted for their ability to inhibit plant growth by interfering with photosynthetic processes.

Insecticidal Properties

Studies have indicated that the compound may also exhibit insecticidal effects, targeting specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure can act as a cross-linking agent or as a functional additive in composite materials.

Case Study 1: Anticancer Efficacy

A study conducted on a series of nitrophenylacetamides demonstrated that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. The presence of both bromo and chloro groups was found to enhance activity compared to analogous compounds lacking these groups.

Case Study 2: Agricultural Field Trials

Field trials assessing the herbicidal efficacy of similar compounds showed promising results in controlling weed populations without adversely affecting crop yields, indicating a potential pathway for developing new agricultural products based on this chemical framework.

Propiedades

IUPAC Name |

2-(4-bromo-2-nitrophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN3O6/c15-8-1-4-13(12(5-8)19(23)24)25-7-14(20)17-9-2-3-10(16)11(6-9)18(21)22/h1-6H,7H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZMLBBWAVGFAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.